2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile
Description
Chemical Structure and Key Properties The compound 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile (CAS: 1396848-10-4, molecular weight: 292.29 g/mol) features a pyridin-2-one core substituted at position 5 with a 3-methyl-1,2,4-oxadiazole ring. A benzonitrile group is attached via a methylene bridge to the nitrogen of the pyridinone ring . This structure combines electron-withdrawing (nitrile) and heterocyclic (oxadiazole, pyridinone) motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
For instance, three-component cycloadditions involving aldehydes, urea, and 5-acetonyl-3-substituted-1,2,4-oxadiazoles have been reported for related structures .
Properties
IUPAC Name |
2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11-18-16(22-19-11)14-6-7-15(21)20(10-14)9-13-5-3-2-4-12(13)8-17/h2-7,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVKMSMSRSNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, which can be synthesized from amidoximes and carboxylic acids under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials. Additionally, the development of greener synthesis methods, such as using water as a solvent or employing catalytic processes, would be beneficial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its structural features make it suitable for applications in optoelectronics and sensor technologies.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with protein active sites. Additionally, the nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Weight and Substituent Comparison
Biological Activity
The compound 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is a novel chemical entity that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzonitrile moiety and an oxadiazole-pyridine hybrid. The presence of the oxadiazole ring is noteworthy due to its established pharmacological properties.
Structure Overview
| Component | Description |
|---|---|
| Benzonitrile Moiety | Aromatic ring with a nitrile group |
| Oxadiazole Ring | Five-membered ring containing nitrogen |
| Pyridine Derivative | Six-membered aromatic ring with nitrogen |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating oxadiazole and pyridine structures. For instance, derivatives similar to the target compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver) and MCF-7 (breast) cells.
Case Study: Anticancer Evaluation
In a study published in RSC Advances, researchers synthesized several derivatives and evaluated their biological activities. Notably:
- Compound 1 showed selective anti-proliferative activity against liver and breast cancer cell lines.
- The mechanism of action involved cell cycle arrest and apoptosis induction, evidenced by increased expression of p53 and caspase 3 levels.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against key targets involved in cancer progression. For example:
- Inhibition of MAPK and Topoisomerase II was observed at submicromolar concentrations.
- These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. The results indicated strong binding affinities, which support its potential as an effective inhibitor.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
